An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules for pharmaceutical applications. This document details its physicochemical properties, a detailed synthesis protocol for its precursor, and a general method for its preparation. It is intended to serve as a valuable resource for professionals in organic synthesis and medicinal chemistry.
Core Physicochemical and Structural Data
2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, also known as Boc-2-amino-4,5-dimethoxybenzoic acid, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability under various reaction conditions and allows for controlled deprotection when required, making it a valuable building block in multi-step organic syntheses.
| Property | Value |
| CAS Number | 122744-78-9[1][2] |
| Molecular Formula | C₁₄H₁₉NO₆ |
| Molecular Weight | 297.30 g/mol |
| Boiling Point | 378.4 °C at 760 mmHg |
Synthesis and Experimental Protocols
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves a two-step process: first, the synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of 2-Amino-4,5-dimethoxybenzoic acid
This protocol details the synthesis of the precursor amine from methyl-4,5-dimethoxy-2-nitro-benzoate.[3]
Materials:
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Methyl-4,5-dimethoxy-2-nitro-benzoate
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Potassium hydroxide (KOH) pellets (85%)
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Ice water
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Glacial acetic acid
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10% Palladium on carbon (Pd/C)
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Inert gas (e.g., Nitrogen or Argon)
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Vacuum oven
Procedure:
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Saponification: Dissolve 48.13 g (0.729 mol) of KOH pellets in 250 ml of ice water. To this clear solution, add 50 g (0.207 mol) of methyl-4,5-dimethoxy-2-nitro-benzoate. The resulting green suspension is heated to 70°C, during which it will form a dark red solution. The reaction progress should be monitored by HPLC.
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Neutralization: Once the reaction is complete, cool the solution to room temperature and adjust the pH to 6.6 with 34.6 g (0.570 mol) of glacial acetic acid.
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Hydrogenation: The resulting red suspension is hydrogenated with 1 g of 10% Pd/C at 50°C and 3.5 bar pressure until the reaction ceases.
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Work-up and Isolation: Upon completion of the hydrogenation, filter the solution. Under the protection of an inert gas, adjust the pH to 5.1 with 31.82 g (0.525 mol) of glacial acetic acid. A light green suspension will form.
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Stir the suspension at room temperature for 30 minutes, then cool to 5°C and continue stirring for another 30 minutes.
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Filter the product, wash it in two batches with a total of 250 ml of ice water, and finally dry it in a vacuum oven at 55°C for 12 hours. This process yields light gray crystalline 2-amino-4,5-dimethoxybenzoic acid.[3]
General Experimental Protocol: Boc-Protection of 2-Amino-4,5-dimethoxybenzoic acid
The following is a general procedure for the protection of an amino group with di-tert-butyl dicarbonate (Boc₂O). This can be adapted for the synthesis of the title compound.
Materials:
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2-Amino-4,5-dimethoxybenzoic acid
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Di-tert-butyl dicarbonate (Boc₂O)
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A suitable solvent (e.g., dioxane, tetrahydrofuran (THF), or a mixed solvent system like dioxane/water)
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A base (e.g., sodium hydroxide, triethylamine)
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Hydrochloric acid (for acidification)
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Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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Dissolution: Dissolve 2-amino-4,5-dimethoxybenzoic acid in the chosen solvent system.
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Basification: Add the base to the solution to deprotonate the amino group, making it more nucleophilic.
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Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents) in the same solvent.
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Reaction: Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
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Acidification: Cool the aqueous residue in an ice bath and acidify with hydrochloric acid to a pH of approximately 2-3.
-
Extraction: Extract the product with ethyl acetate.
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Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude product can be purified by recrystallization or column chromatography to afford pure 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid.
Synthetic Workflow and Logical Relationships
The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid follows a clear and logical progression from a commercially available nitroaromatic compound. The workflow ensures the correct functional group transformations and protections necessary for its use as a building block in more complex syntheses.
Applications in Drug Discovery and Development
While specific signaling pathways for 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid are not extensively documented, its structural motifs are found in compounds with known biological activities. The dimethoxybenzoic acid scaffold is present in molecules investigated for the treatment of neurological and inflammatory disorders.
The primary utility of this compound is as an intermediate in the synthesis of more complex molecules. The Boc-protected amine and the carboxylic acid functional groups allow for sequential coupling reactions, making it a valuable tool in peptide synthesis and medicinal chemistry. For instance, the carboxylic acid can be activated and coupled with an amine, while the Boc-protected amine can be deprotected and subsequently reacted with a carboxylic acid.
Below is a conceptual workflow illustrating its potential application in the synthesis of a hypothetical drug candidate.
This guide serves as a foundational resource for the understanding and application of 2-((tert-Butoxycarbonyl)amino)-4,5-dimethoxybenzoic acid in a research and development setting. Further investigation into its biological activities may reveal novel therapeutic applications.
References
- 1. CAS 122744-78-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-TERT-BUTOXYCARBONYLAMINO-4,5-DIMETHOXY-BENZOIC ACID, CasNo.122744-78-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 3. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
